molecular formula C21H20ClN3O4S B11372597 5-(4-chlorophenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11372597
M. Wt: 445.9 g/mol
InChI Key: ZIBUTXYUUDSYEK-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]-1,2-oxazole-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of a chlorophenyl group, a piperidine sulfonyl group, and an oxazole carboxamide group, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the chlorophenyl and piperidine sulfonyl groups. Common synthetic routes may include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and nitriles under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of the Piperidine Sulfonyl Group: This can be accomplished through sulfonylation reactions using piperidine and sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]-1,2-oxazole-3

Properties

Molecular Formula

C21H20ClN3O4S

Molecular Weight

445.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(4-piperidin-1-ylsulfonylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H20ClN3O4S/c22-16-6-4-15(5-7-16)20-14-19(24-29-20)21(26)23-17-8-10-18(11-9-17)30(27,28)25-12-2-1-3-13-25/h4-11,14H,1-3,12-13H2,(H,23,26)

InChI Key

ZIBUTXYUUDSYEK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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